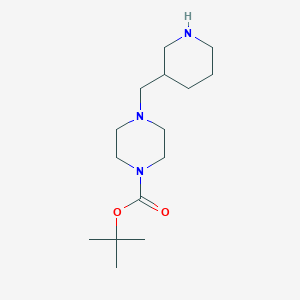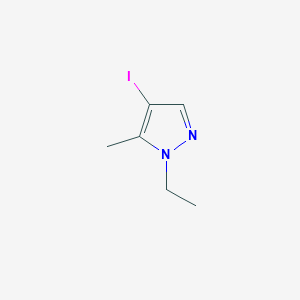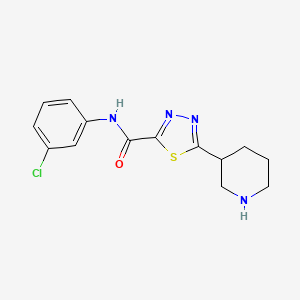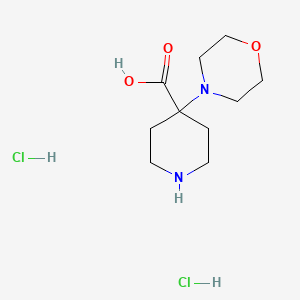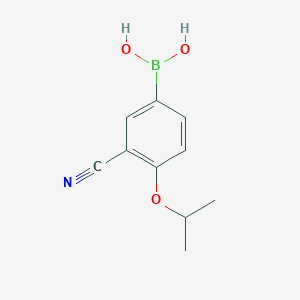
3-Cyano-4-isopropoxyphenylboronic acid
Overview
Description
3-Cyano-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C10H12BNO3. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group and an isopropoxy group attached to the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
The synthesis of 3-Cyano-4-isopropoxyphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often utilize advanced techniques like acoustic dispensing technology to create large libraries of boronic acid derivatives efficiently .
Chemical Reactions Analysis
3-Cyano-4-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst, forming C-N or C-O bonds.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde, leading to the formation of substituted amines.
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), copper catalysts (e.g., Cu(OAc)2), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The major products formed depend on the specific reaction and the reactants used.
Scientific Research Applications
3-Cyano-4-isopropoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-4-isopropoxyphenylboronic acid in catalytic reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This process facilitates the transfer of the organic group from boron to the metal, enabling subsequent coupling with other reactants . In biological systems, the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
3-Cyano-4-isopropoxyphenylboronic acid can be compared with other phenylboronic acid derivatives, such as:
4-Isopropoxyphenylboronic acid: Lacks the cyano group, which may affect its reactivity and applications.
3-Formylphenylboronic acid:
4-Cyano-3-isopropoxyphenylboronic acid: Similar in structure but may have different substituents affecting its properties.
The presence of the cyano group in this compound imparts unique electronic properties, enhancing its reactivity in certain chemical reactions and expanding its range of applications.
Properties
IUPAC Name |
(3-cyano-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-5,7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFIWVJZUSQMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677811 | |
| Record name | {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009303-59-6 | |
| Record name | {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


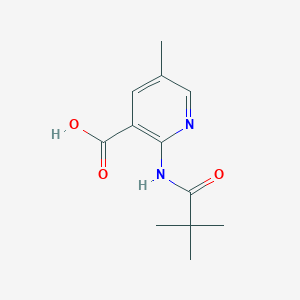
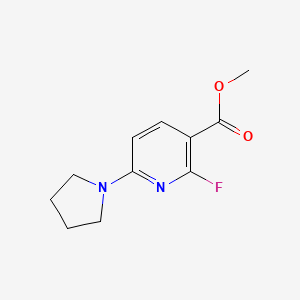

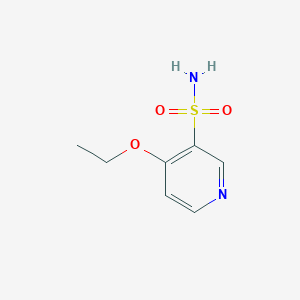


![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)

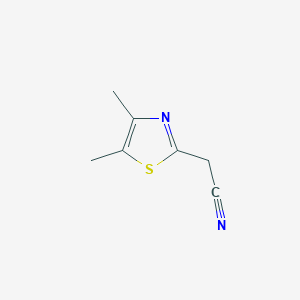
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
